molecular formula C20H18N2O5 B11465253 2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate

2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate

Cat. No.: B11465253
M. Wt: 366.4 g/mol
InChI Key: KYHLQJDLVXGOGR-PKNBQFBNSA-N
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Description

2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring. The final step involves the esterification of the oxadiazole derivative with phenyl acetate under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate is unique due to its combination of an oxadiazole ring and a phenyl acetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

[2-[3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenyl] acetate

InChI

InChI=1S/C20H18N2O5/c1-13(23)26-16-7-5-4-6-15(16)20-21-19(22-27-20)11-9-14-8-10-17(24-2)18(12-14)25-3/h4-12H,1-3H3/b11-9+

InChI Key

KYHLQJDLVXGOGR-PKNBQFBNSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NC(=NO2)/C=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NC(=NO2)C=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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